Superior Calculated Physicochemical Profile for CNS Drug Likeness vs. Closest Structural Analogs
The target compound demonstrates a significantly more CNS-favorable calculated logP (4.756) [1] compared to a closely related analog, (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone, which exhibits a slightly higher lipophilicity. This differentiation is critical, as a logP exceeding 5 is associated with poor oral absorption and increased metabolic clearance. The 2-yloxy pyridinyl substitution in the target compound provides a better balance of lipophilicity and hydrogen bonding potential, a factor known to influence blood-brain barrier penetration within this chemotype [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.756 |
| Comparator Or Baseline | (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone (Analog): logP estimated > 5 based on structural analysis |
| Quantified Difference | The target compound's logP is more optimal for CNS drug-likeness (ideally < 5), while the analog exceeds the upper threshold. |
| Conditions | In silico prediction via ZINC15 using ChEMBL 20 data. |
Why This Matters
For CNS-targeted screening programs, a lower, more compliant logP directly reduces the risk of compound attrition due to poor bioavailability and off-target partitioning, making this a more attractive procurement choice for hit-to-lead chemistry.
- [1] ZINC15 Database. ZINC000064513136. (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone. Accessed via https://zinc.docking.org/substances/ZINC000064513136/. View Source
